

2-(4,4-Difluorocyclohexyl)acetic acid structure and conformation

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Compound of Interest

Compound Name: 2-(4,4-Difluorocyclohexyl)acetic acid

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An In-Depth Technical Guide to the Structure and Conformation of **2-(4,4-Difluorocyclohexyl)acetic acid**

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The 4,4-difluorocyclohexyl motif, in particular, serves as a metabolically stable, lipophilic bioisostere for various functional groups. This guide provides a detailed examination of the structure and conformational landscape of **2-(4,4-difluorocyclohexyl)acetic acid**, a building block of significant interest in drug discovery. We will dissect the stereoelectronic influence of the gem-difluoro group, analyze the conformational preference of the acetic acid side chain through the lens of steric and electronic effects, and outline the key experimental and computational methodologies used for its structural elucidation. This analysis aims to provide researchers with the foundational knowledge required to effectively utilize this scaffold in rational drug design.

Introduction: The Role of Fluorinated Cyclohexanes in Medicinal Chemistry

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—make it a "superstar" element in drug design. When incorporated

into a cyclohexane ring, fluorine atoms can profoundly alter a molecule's conformation, pKa, metabolic stability, and lipophilicity. The 4,4-difluoro substitution pattern is particularly advantageous. By replacing a methylene group (CH_2) or a carbonyl group ($\text{C}=\text{O}$), it can introduce a permanent dipole and block potential sites of metabolic oxidation without adding significant steric bulk. Understanding the conformational behavior of substituents on this fluorinated ring is paramount for predicting and optimizing molecular interactions with biological targets.

Molecular Structure of 2-(4,4-Difluorocyclohexyl)acetic acid

The fundamental identity of the molecule is defined by its chemical structure and properties.

- IUPAC Name: **2-(4,4-difluorocyclohexyl)acetic acid**[\[1\]](#)
- CAS Number: 915030-40-9[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: $\text{C}_8\text{H}_{12}\text{F}_2\text{O}_2$ [\[1\]](#)[\[2\]](#)[\[4\]](#)
- Molecular Weight: 178.18 g/mol [\[1\]](#)[\[2\]](#)
- SMILES: C1CC(CCC1CC(=O)O)(F)F[\[1\]](#)[\[4\]](#)

Caption: 2D structure of **2-(4,4-Difluorocyclohexyl)acetic acid**.

In-Depth Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For substituted cyclohexanes, this is dominated by the equilibrium between two chair conformations.

The Cyclohexane Chair and Substituent Energetics (A-Values)

The cyclohexane ring adopts a puckered chair conformation to minimize both angle and torsional strain. In this conformation, substituents can occupy two distinct positions:

- Axial: Perpendicular to the "plane" of the ring.
- Equatorial: Pointing outwards from the "equator" of the ring.

A substituent in the axial position experiences destabilizing steric interactions with the other two axial hydrogens on the same face of the ring (1,3-diaxial interactions). To quantify this strain, the A-value is used. The A-value represents the Gibbs free energy difference (ΔG) between the equatorial and axial conformers; a larger A-value signifies a stronger preference for the equatorial position.[\[5\]](#)[\[6\]](#)

Substituent	A-Value (kcal/mol)	Source
-F (Fluorine)	0.24	[7]
-CH ₃ (Methyl)	1.7	[7]
-CH ₂ CH ₃ (Ethyl)	1.8	[7]
-CH(CH ₃) ₂ (Isopropyl)	2.2	[7]
-CH ₂ COOH	~1.8-2.0 (estimated)	

The A-value for the -CH₂COOH group is not commonly tabulated but can be estimated to be similar to or slightly larger than an ethyl group due to its size and rotational freedom. This high A-value indicates a strong steric penalty for placing it in the axial position.

The Role of the 4,4-Difluoro Group

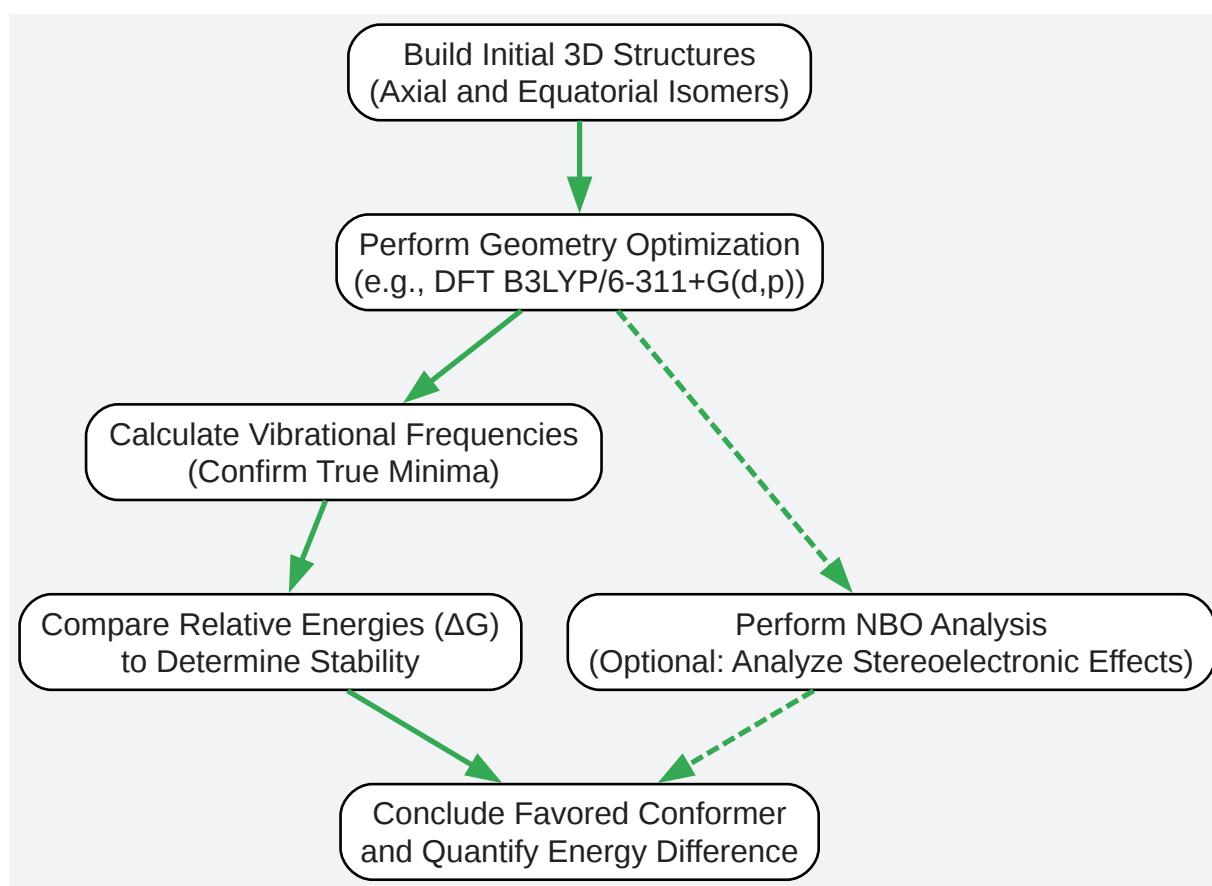
The gem-difluoro group at the C4 position does not itself undergo an axial/equatorial exchange, but it exerts powerful stereoelectronic effects on the ring.

- Anomeric-like Interactions: The stability of 1,1-difluorocyclohexane is influenced by an anomeric-like hyperconjugation, where a lone pair from one fluorine atom (nF) donates electron density into the antibonding orbital of the adjacent C-F bond (σ^*CF).[\[8\]](#) This interaction helps stabilize the molecule's ground state.
- Electrostatic Effects: The two C-F bonds create a strong local dipole. While there is repulsion between the two fluorine atoms, this is balanced by stabilizing electrostatic attractions between the electronegative fluorines and nearby electropositive axial hydrogens (C–H \cdots C–).

F interactions).[8] These forces subtly influence the ring pucker but do not override the dominant steric demands of the C1 substituent.

Conformational Equilibrium of 2-(4,4-Difluorocyclohexyl)acetic acid

The conformational equilibrium is dictated by the position of the bulky acetic acid side chain. Due to its significant steric requirement (estimated A-value $\approx 1.8\text{-}2.0$ kcal/mol), the side chain will overwhelmingly favor the equatorial position to avoid costly 1,3-diaxial interactions.



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